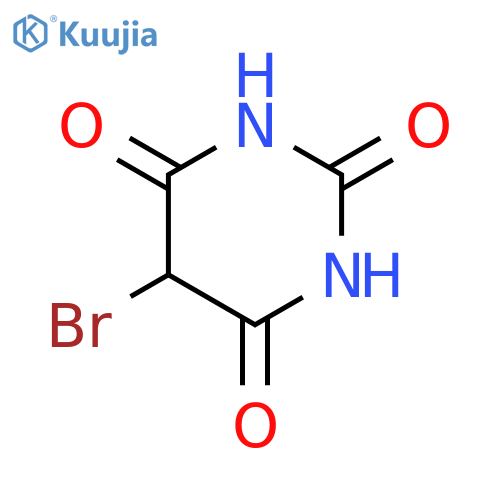

Cas no 19645-78-4 (5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione)

19645-78-4 structure

商品名:5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione

CAS番号:19645-78-4

MF:C4H3BrN2O3

メガワット:206.982219934464

MDL:MFCD01217299

CID:1083888

PubChem ID:278466

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione 化学的及び物理的性質

名前と識別子

-

- 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione

- 5-bromo-1,3-diazinane-2,4,6-trione

- C4H3BrN2O3

- 5-Bromo-pyrimidine-2,4,6-trione

- DTXSID90299087

- MFCD01217299

- 5-Bromobarbituric acid

- AKOS015995871

- CS-0045748

- STL453468

- STL279598

- AKOS025397205

- DB-368628

- 5-bromo-2-hydroxypyrimidine-4,6(1H,5H)-dione

- GS-6243

- 19645-78-4

-

- MDL: MFCD01217299

- インチ: InChI=1S/C4H3BrN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)

- InChIKey: BQMHSAAXSOJYOV-UHFFFAOYSA-N

- ほほえんだ: O=C1NC(C(C(N1)=O)Br)=O

計算された属性

- せいみつぶんしりょう: 205.933

- どういたいしつりょう: 205.933

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.3Ų

- 疎水性パラメータ計算基準値(XlogP): _0.4

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 2.0±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- じょうきあつ: No data available

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM337462-250mg |

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |

19645-78-4 | 95%+ | 250mg |

$106 | 2021-08-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855057-5g |

5-BroMopyriMidine-2,4,6(1H,3H,5H)-trione |

19645-78-4 | 98% | 5g |

2,553.00 | 2021-05-17 | |

| Chemenu | CM337462-100mg |

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |

19645-78-4 | 95%+ | 100mg |

$69 | 2021-08-18 | |

| abcr | AB261115-5 g |

5-Bromo-pyrimidine-2,4,6-trione, 95%; . |

19645-78-4 | 95% | 5g |

€148.20 | 2023-04-27 | |

| Chemenu | CM337462-1g |

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |

19645-78-4 | 95%+ | 1g |

$163 | 2023-02-02 | |

| abcr | AB261115-10g |

5-Bromo-pyrimidine-2,4,6-trione, 95%; . |

19645-78-4 | 95% | 10g |

€210.80 | 2025-02-14 | |

| Chemenu | CM337462-5g |

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |

19645-78-4 | 95%+ | 5g |

$491 | 2023-02-02 | |

| Chemenu | CM337462-1g |

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione |

19645-78-4 | 95%+ | 1g |

$265 | 2021-08-18 | |

| abcr | AB261115-10 g |

5-Bromo-pyrimidine-2,4,6-trione, 95%; . |

19645-78-4 | 95% | 10g |

€210.80 | 2023-04-27 | |

| abcr | AB261115-2g |

5-Bromo-pyrimidine-2,4,6-trione, 95%; . |

19645-78-4 | 95% | 2g |

€98.70 | 2025-02-14 |

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

19645-78-4 (5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量